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Compound of Interest

Compound Name: Lintitript

Cat. No.: B1675547

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 27897, also known as lintitript, is a potent and highly selective non-peptide antagonist of
the cholecystokinin A (CCK-A) receptor. It has been instrumental in elucidating the
physiological roles of CCK-A receptors in various biological processes, particularly in
gastrointestinal motility and satiety. These application notes provide a comprehensive overview
of the in-vivo administration of SR 27897 in rodent models, including recommended dosages,
detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the effective dosages of SR 27897 observed in various in-vivo
rodent models. These values are crucial for experimental design and dose-response studies.

Table 1: Effective Dosages of SR 27897 in Mice
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Experimental Route of Effective Dose

.. . Species/Strain  Reference
Model Administration (ED50)

Antagonism of

CCK-induced ]
o Oral (p.0.) 3 pa/kg Mice
inhibition of

gastric emptying

Inhibition of

CCK-induced Oral (p.0) 272 Lalk Mi
ral (p.o. ice

gallbladder P HOKd

emptying

Inhibition of egg

yolk-induced Oral (p.0) 27 ualk Mi
ral (p.o. ice

gallbladder P HOTd

emptying

Reduction of
CCK-induced ]
Intraperitoneal )
decrease of (i) 0.013 mg/kg Mice
i.p.

cerebellar cGMP

levels

Blockade of
CCK-induced )

) ) Intraperitoneal ]
turning behavior ] 0.2 mg/kg Mice
. . (i.p.)
(intrastriatal

injection)

Table 2: Effective Dosages of SR 27897 in Rats
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Experimental
Model

Route of
Administration

Effective Dose
(ED50 or MED)

Species/Strain

Reference

Reversal of

) 1 mg/kg
CCK-induced )

Intravenous (i.v.)  (complete Rat

amylase

_ reversal)
secretion
Antagonism of )

i Intraperitoneal 0.003 mg/kg
CCK-induced ] Rat

_ (i.p.) (ED50)

hypophagia
Antagonism of )

i Intraperitoneal 0.002 mg/kg
CCK-induced ] Rat

) (i.p.) (ED50)
hypolocomotion
Blockade of
potentiation of ] 1.25 mg/kg
) Intraperitoneal o

apomorphine's (Minimal Rat

effect on DA

neurons

(i.p.)

Effective Dose)

Experimental Protocols
Formulation of SR 27897 for In-Vivo Administration

SR 27897 is a poorly water-soluble compound. The following is a general protocol for its

formulation for oral and intraperitoneal administration. Note: The exact vehicle composition

used in the primary literature for SR 27897 is not consistently reported. Therefore, a

generalized approach for formulating poorly soluble compounds is provided. Researchers

should perform small-scale solubility and stability tests to optimize the vehicle for their specific

experimental needs.

Materials:

e SR 27897 powder

e Dimethyl sulfoxide (DMSOQO)
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Tween 80 (Polysorbate 80) or Polyethylene glycol 400 (PEG400)

Sterile saline (0.9% NacCl) or sterile water

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Protocol:

e Stock Solution Preparation:

o Weigh the desired amount of SR 27897 powder in a sterile microcentrifuge tube.

o Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10
mg/mL stock solution, add 100 pL of DMSO to 1 mg of SR 27897.

o Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication
can aid dissolution.

» Working Solution for Intraperitoneal (i.p.) Injection:

o In a separate sterile tube, prepare the vehicle. Acommon vehicle for i.p. injection of
DMSO-soluble compounds is a mixture of DMSO, Tween 80 (or PEG400), and saline. A
typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

o Slowly add the SR 27897 stock solution to the vehicle while vortexing to prevent
precipitation.

o The final concentration of DMSO in the injectate should be kept as low as possible (ideally
<10%) to minimize potential toxicity.

o Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle
composition (e.g., increase the percentage of Tween 80 or PEG400).

e Working Suspension for Oral Gavage (p.0.):

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o For oral administration, a suspension is often used. A common vehicle is 0.5%
carboxymethylcellulose (CMC) in water.

o Add a small amount of a surfactant like Tween 80 (e.g., 1-2%) to the CMC solution to aid
in wetting the compound.

o Add the SR 27897 stock solution to the vehicle and vortex vigorously to create a
homogenous suspension.

o Ensure the suspension is well-mixed immediately before each administration.

Protocol for Antagonism of CCK-Induced Hypophagia in
Rats

This protocol assesses the ability of SR 27897 to block the satiety-inducing effects of
cholecystokinin (CCK).

Materials:

o Male Wistar or Sprague-Dawley rats (200-250 g)

e SR 27897 dosing solution

o CCK-8 (sulfated) solution (e.g., in sterile saline)

 Vehicle control solution

» Standard rat chow

e Metabolic cages for individual housing and food intake measurement
e Syringes and needles for i.p. injection

Protocol:

¢ Animal Acclimation:
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o House rats individually in metabolic cages for at least 3-5 days to acclimate to the
environment and the measurement of food intake.

o Provide ad libitum access to food and water.

o Handle the animals daily to reduce stress associated with the experimental procedures.
Fasting:

o Fast the rats for 18-24 hours before the experiment, with free access to water.

Drug Administration:

o Administer SR 27897 (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle control to different groups of
rats.

o The volume of injection should be consistent across all animals (e.g., 1 mL/Kkg).

CCK Administration:

o 30 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3
pg/kg, i.p.) or saline control.

Food Intake Measurement:

o Immediately after the CCK-8 or saline injection, provide a pre-weighed amount of standard
rat chow.

o Measure cumulative food intake at regular intervals (e.g., 30, 60, and 120 minutes).

Data Analysis:

[e]

Calculate the food intake for each animal and express it as g/kg of body weight.

o

Compare the food intake between the different treatment groups using appropriate
statistical analysis (e.g., ANOVA followed by post-hoc tests).

o

Determine the ED50 of SR 27897 for the antagonism of CCK-induced hypophagia.
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Protocol for Inhibition of CCK-Induced Gallbladder
Emptying in Mice

This protocol evaluates the efficacy of SR 27897 in preventing gallbladder contraction
stimulated by CCK.

Materials:

Male Swiss-Webster mice (20-25 Q)
e SR 27897 dosing suspension
e CCK-8 solution
¢ Vehicle control suspension
» Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
e Surgical instruments
» Analytical balance
Protocol:
e Animal Preparation:
o Fast the mice for 18-24 hours with free access to water to ensure gallbladder filling.
e Drug Administration:

o Administer SR 27897 (e.g., 10-100 ug/kg, p.o.) or vehicle control to different groups of
mice.

o The volume of oral gavage should be consistent (e.g., 10 mL/kg).

e CCK Administration:
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o 60 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3
Ha/kg, i.p.).

» Gallbladder Excision:
o 20-30 minutes after CCK-8 administration, anesthetize the mice.
o Perform a laparotomy to expose the gallbladder.
o Carefully dissect the gallbladder and remove it.

o Gallbladder Weight Measurement:

o Immediately weigh the excised gallbladder on an analytical balance. The weight of the
gallbladder is directly proportional to its volume.

o Data Analysis:

o Compare the gallbladder weights between the different treatment groups. A higher weight
indicates less emptying.

o Calculate the percentage of inhibition of gallbladder emptying for the SR 27897 treated
groups compared to the CCK-8 alone group.

o Determine the ED50 of SR 27897 for the inhibition of CCK-induced gallbladder emptying.

Visualizations
Signaling Pathway of CCK-A Receptor Antagonism
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Caption: Signaling pathway of CCK-A receptor and its antagonism by SR 27897.

Experimental Workflow for In-Vivo Testing of SR 27897
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Caption: General experimental workflow for in-vivo evaluation of SR 27897.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1675547?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Logical Relationship: Dosage and Effect of SR 27897
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Caption: Relationship between SR 27897 dosage and its peripheral vs. central effects.

¢ To cite this document: BenchChem. [Application Notes and Protocols: SR 27897 Dosage for
In-Vivo Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167554 7#sr-27897-dosage-for-in-vivo-rodent-

models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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